molecular formula C23H19F3N4O5S B11371646 5-[bis(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

5-[bis(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11371646
M. Wt: 520.5 g/mol
InChI Key: CCPJDXPMJVNPTK-UHFFFAOYSA-N
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Description

5-[bis(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a trifluoromethyl group, and furan moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[bis(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine core, introduction of the trifluoromethyl group, and attachment of the furan moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[bis(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan moieties can be oxidized to form furanones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan moieties can lead to the formation of furanones, while reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

Scientific Research Applications

5-[bis(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[bis(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl group and furan moieties play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[bis(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is unique due to its combination of a pyrimidine ring, trifluoromethyl group, and furan moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C23H19F3N4O5S

Molecular Weight

520.5 g/mol

IUPAC Name

5-[bis(furan-2-ylmethyl)amino]-2-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C23H19F3N4O5S/c1-36(32,33)22-27-12-19(30(13-17-7-3-9-34-17)14-18-8-4-10-35-18)20(29-22)21(31)28-16-6-2-5-15(11-16)23(24,25)26/h2-12H,13-14H2,1H3,(H,28,31)

InChI Key

CCPJDXPMJVNPTK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N(CC3=CC=CO3)CC4=CC=CO4

Origin of Product

United States

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